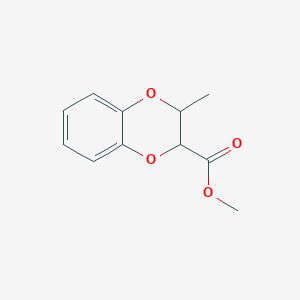

![molecular formula C19H21N3O2S B2754180 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione CAS No. 902579-43-5](/img/no-structure.png)

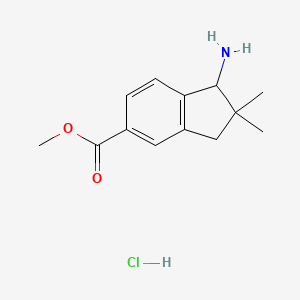

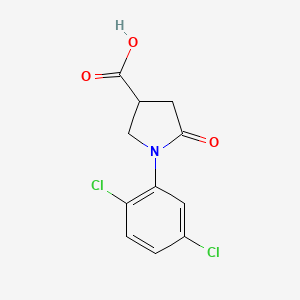

6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of methoxy groups (-OCH3) and an amino group (-NH2) in the structure suggests that this compound may have interesting chemical and biological properties.

Applications De Recherche Scientifique

Synthesis Techniques and Intermediates

Research has emphasized the development of efficient synthesis methods for quinazoline derivatives, recognizing their importance as intermediates in pharmaceutical manufacturing. For instance, a study detailed a practical and large-scale synthesis approach for octahydrobenzo[g]quinoline derivatives, highlighting the feasibility of these methods for the production of pharmacologically active compounds (Bänziger et al., 2000). Furthermore, an improved synthesis method for quinazolin-4-ones, crucial intermediates in drug development, showcases advancements in achieving higher yields and purities, contributing significantly to the field of medicinal chemistry (Őrfi et al., 2004).

Pharmacological Screening

Novel quinazoline derivatives have been synthesized and screened for a variety of pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties. A study synthesized new series of quinazoline-4-one/4-thione derivatives and tested them, identifying compounds with promising activity profiles that could serve as potential sources for developing new treatments with lesser side effects (Dash et al., 2017).

Antimalarial and Antitubercular Activity

The quest for potent antimalarial and antitubercular drugs has led to the exploration of quinazoline derivatives. Research into 6,7-dimethoxyquinazoline-2,4-diamines has yielded compounds with high antimalarial activity, marking significant progress in the development of new antimalarial drug leads (Mizukawa et al., 2021). Additionally, the screening of 4-anilinoquinolines and quinazolines identified novel inhibitors of Mycobacterium tuberculosis, with certain scaffolds showing high potency and limited toxicity, indicating potential for further medicinal chemistry optimization (Asquith et al., 2019).

Safety and Hazards

Mécanisme D'action

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Quinazoline derivatives have been known to interact with various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on the action of “6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1h)-thione” are currently unknown .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with 4-methylphenethylamine to form the intermediate 2-(4-methylphenyl)ethylamino-4,5-dimethoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylquinazoline to form the final product.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "4-methylphenethylamine", "thionyl chloride", "2-amino-3-methylquinazoline" ], "Reaction": [ "Step 1: 2-amino-4,5-dimethoxybenzoic acid is reacted with 4-methylphenethylamine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 2-(4-methylphenyl)ethylamino-4,5-dimethoxybenzoic acid.", "Step 2: The intermediate from step 1 is then reacted with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride.", "Step 3: The acid chloride from step 2 is then reacted with 2-amino-3-methylquinazoline in the presence of a base such as triethylamine to form the final product, 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione." ] } | |

Numéro CAS |

902579-43-5 |

Nom du produit |

6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione |

Formule moléculaire |

C19H21N3O2S |

Poids moléculaire |

355.46 |

Nom IUPAC |

6,7-dimethoxy-4-[2-(4-methylphenyl)ethylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C19H21N3O2S/c1-12-4-6-13(7-5-12)8-9-20-18-14-10-16(23-2)17(24-3)11-15(14)21-19(25)22-18/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,22,25) |

Clé InChI |

VIORPVHNIUUNAI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

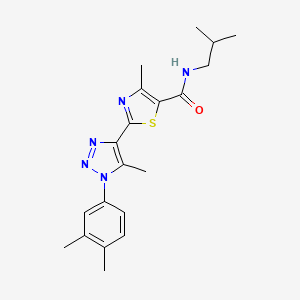

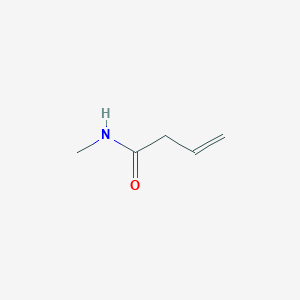

![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)

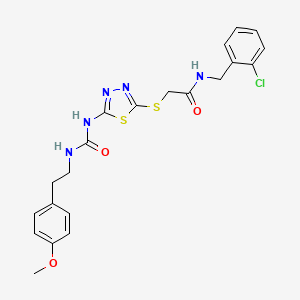

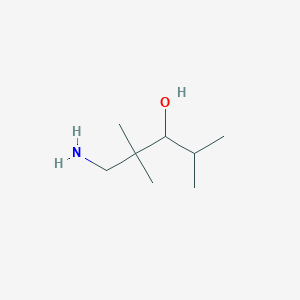

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)

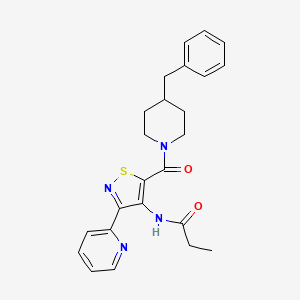

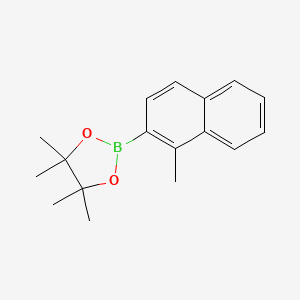

![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)